molecular formula C17H13NO6 B5419777 3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one

Cat. No. B5419777
M. Wt: 327.29 g/mol
InChI Key: YRUFOTDSAZZTPH-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one, also known as DMC, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in various fields. DMC is a member of the coumarin family of compounds and has been shown to possess a range of interesting biological activities. In

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
This compound has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the activation of NF-κB, a key mediator of inflammation.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression. Inhibition of HDACs can lead to changes in gene expression that can result in cell death or differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, this compound has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to exhibit neuroprotective activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and inflammatory pathways at relatively low concentrations. Another advantage of using this compound is its low toxicity, which makes it a safer alternative to other chemotherapeutic agents.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in a controlled manner. Another limitation is the lack of information on the pharmacokinetics of this compound, which can make it difficult to determine the appropriate dosage and administration route.

Future Directions

There are numerous future directions for research on 3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one. One area of interest is the development of novel this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the pharmacokinetics of this compound in vivo, which can provide valuable information on the appropriate dosage and administration route for this compound in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer research and inflammation.

Synthesis Methods

3-(3,4-dimethoxyphenyl)-6-nitro-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield this compound. The purity of the final product can be improved through recrystallization from a suitable solvent such as ethanol.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-22-15-5-3-10(9-16(15)23-2)13-8-11-7-12(18(20)21)4-6-14(11)24-17(13)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUFOTDSAZZTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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